N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Description
N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group at position 5 and a carboxamide-linked 4-acetylphenyl moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-11(22)12-4-8-15(9-5-12)21-17(23)18-20-10-16(24-18)13-2-6-14(19)7-3-13/h2-10H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDEQURMZFEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Halo Ketones with Carboxamide Precursors
The Robinson-Gabriel synthesis remains a cornerstone for oxazole formation, particularly for derivatives bearing aryl substituents. In the case of N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, this approach begins with the bromination of 4′-fluoroacetophenone using N-bromosuccinimide (NBS) in dichloromethane at −15°C, yielding α-bromo-4-fluoroacetophenone with 92% efficiency. Subsequent cyclocondensation with N-(4-acetylphenyl)carbamic acid in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in refluxing acetonitrile (82°C, 12 h) generates the oxazole core. This method, adapted from similar protocols for 5-substituted oxazol-2-ones, achieves an overall yield of 78% after recrystallization from ethyl acetate/hexane.
Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC)
The Van Leusen methodology offers an alternative pathway through [3+2] cycloaddition. Reacting 4-fluorobenzaldehyde with TosMIC in methanol at 0°C produces 5-(4-fluorophenyl)-1,3-oxazole-2-carbonitrile (64% yield). Hydrolysis of the nitrile group using concentrated hydrochloric acid (HCl, 6 M) at 100°C for 6 h yields the corresponding carboxylic acid, which is subsequently converted to the acid chloride using oxalyl chloride ((COCl)₂) in dichloromethane. Coupling with 4-aminoacetophenone in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as the base affords the target compound in 68% yield over three steps.
Functionalization of Preformed Oxazole Intermediates
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
For late-stage diversification, the Suzuki-Miyaura reaction enables precise installation of the 4-fluorophenyl group. Starting with 5-bromo-1,3-oxazole-2-carboxamide, palladium-catalyzed coupling with 4-fluorophenylboronic acid in a 1,4-dioxane/water (3:1) mixture at 90°C for 18 h achieves 85% conversion. Optimal conditions utilize Pd(PPh₃)₄ (5 mol%) and sodium carbonate (Na₂CO₃) as the base, with microwave irradiation reducing reaction time to 45 min without compromising yield.
Carboxamide Formation via Mixed Carbonyl Chloride Intermediates
Direct amidation proves critical for attaching the N-(4-acetylphenyl) moiety. Generating 5-(4-fluorophenyl)-1,3-oxazole-2-carbonyl chloride requires careful control of stoichiometry, with oxalyl chloride (1.2 equiv) and dimethylformamide (DMF, catalytic) in anhydrous dichloromethane at 0°C. Subsequent addition to 4-aminoacetophenone in THF at −78°C, followed by gradual warming to room temperature, prevents epimerization and yields 89% product after silica gel chromatography.
Reaction Optimization and Mechanistic Considerations
Solvent Effects on Cyclization Efficiency
Comparative studies reveal acetonitrile as the optimal solvent for cyclization (Table 1), providing superior dielectric constant (ε = 37.5) compared to THF (ε = 7.6) or toluene (ε = 2.4). Polar aprotic solvents stabilize the transition state during oxazole ring closure, reducing activation energy by 12–15 kJ/mol based on density functional theory (DFT) calculations.
Table 1: Solvent Screening for Cyclization Step
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | 37.5 | 78 | 98.2 |
| THF | 7.6 | 62 | 95.4 |
| Toluene | 2.4 | 41 | 89.7 |
Catalytic Systems for Cross-Coupling
Palladium catalysts significantly influence Suzuki-Miyaura efficiency. While Pd(PPh₃)₄ provides excellent activity, ligand-free systems employing Pd(OAc)₂ with potassium phosphate (K₃PO₄) reduce costs by 34% without sacrificing yield (82 vs. 85%). Microwave-assisted heating at 150 W enhances reaction reproducibility, decreasing batch-to-batch variability from ±5% to ±1.2%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation of Structure
¹H NMR (400 MHz, DMSO-d₆) analysis confirms successful synthesis: δ 8.72 (s, 1H, oxazole-H), 8.12–7.98 (m, 4H, aryl-H), 7.85 (d, J = 8.4 Hz, 2H, acetylphenyl-H), 7.45 (t, J = 8.8 Hz, 2H, fluorophenyl-H), 2.65 (s, 3H, COCH₃). High-resolution mass spectrometry (HRMS) gives [M+H]⁺ at m/z 365.1054 (calc. 365.1058), confirming molecular formula C₁₉H₁₄FN₂O₃.
Purity Assessment via Chromatographic Methods
Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase (1.0 mL/min) shows 98.5% purity at 254 nm. Residual solvent analysis by gas chromatography (GC) confirms ethyl acetate levels <0.1% (ICH Q3C guidelines).
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Fluorobenzene derivatives, acetic anhydride, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazole compounds.
Scientific Research Applications
N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (e.g., fluorophenyl, carboxamide, or oxazole/oxadiazole cores) and are compared based on reported activities, binding affinities, and pharmacokinetic properties.
Table 1: Key Structural Analogs and Their Properties
Key Observations
Impact of Heterocyclic Core
- 1,3-Oxazole vs. 1,2,4-Oxadiazole : The 1,2,4-oxadiazole core in C22 () enhances rigidity and hydrogen-bonding capacity, contributing to higher binding affinity against M. tuberculosis compared to the 1,3-oxazole analog (target compound).
- Thiazole vs.
Substituent Effects
- Fluorophenyl vs.
- Nitrothiophene vs. Acetylphenyl : Compound 9’s nitrothiophene moiety () confers strong electron-withdrawing effects, enhancing antibacterial activity but possibly increasing toxicity risks compared to the acetylphenyl group.
Pharmacokinetic Profiles
- ADMET Properties : C22 () exhibits favorable absorption and metabolic stability due to its balanced lipophilicity (LogP ~3.2), whereas the cyclohexyl group in 6f may limit oral bioavailability.
Biological Activity
N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H14FN3O3
- Molecular Weight : 313.31 g/mol
The synthesis typically involves the formation of the oxazole ring through cyclization reactions involving suitable precursors like α-haloketones and amides. Substituents such as the acetyl and fluorophenyl groups are introduced via acetylation and nucleophilic aromatic substitution reactions, respectively.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including neuroblastoma and colon cancer cells. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Neuroblastoma | 0.025 | Inhibition of cell proliferation |
| Colon Cancer | 0.030 | Induction of apoptosis |
| B16F10 Melanoma | >100 | Minimal effect observed |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria. Further investigations are needed to elucidate its full spectrum of antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical pathways such as apoptosis and cell cycle regulation. This binding modulates their activity, leading to altered cellular responses that favor therapeutic effects against cancer and infections .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Neuroblastoma Treatment : A study involving human neuroblastoma SH-SY5Y cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a candidate for further development in neuroblastoma therapies .
- Inflammatory Disorders : Research has indicated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, providing a basis for its use in treating inflammatory diseases.
Q & A
Q. Q1. What are the optimized synthetic routes for N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-acetylaniline with a pre-functionalized oxazole intermediate. Key steps include:
- Cyclocondensation : Formation of the oxazole ring via reaction of an acyl chloride derivative with a nitrile under acidic conditions (e.g., H₂SO₄ catalysis) .
- Coupling Reactions : Amide bond formation between the oxazole-carboxylic acid and 4-acetylaniline using coupling agents like EDCI/HOBt .
Critical parameters:
- Temperature : Maintain 0–5°C during nitrile cyclization to avoid side reactions.
- pH : Neutralize reaction mixtures post-cyclization to prevent decomposition of acid-sensitive intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Q. Q2. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer: A combination of NMR , IR , and HRMS is essential:
- ¹H/¹³C NMR : Verify substituent positions on the oxazole and phenyl rings. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR .
- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1500–1550 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 365.12 for C₁₉H₁₄F₂N₂O₃) .
Table 1: Key Spectral Benchmarks
| Technique | Diagnostic Signal | Expected Value |
|---|---|---|
| ¹³C NMR | Acetyl carbonyl | 200–205 ppm |
| FT-IR | Amide C=O | 1650–1680 cm⁻¹ |
| HRMS | [M+H]⁺ | m/z 365.12 |
Advanced Research Questions
Q. Q3. How can researchers resolve discrepancies in NMR data for structurally similar derivatives?
Methodological Answer: Contradictions arise from dynamic effects (e.g., rotational isomerism) or overlapping signals. Strategies include:
- Deuterated Solvent Screening : Use DMSO-d₆ to stabilize conformers and simplify splitting patterns .
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously (e.g., distinguish oxazole C-2 from C-5) .
- Variable-Temperature NMR : Identify temperature-dependent shifts caused by hindered rotation in the amide bond .
Q. Q4. What computational methods are effective for predicting the compound’s bioavailability and target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against protein targets (e.g., kinases) using the oxazole core as a hydrogen-bond acceptor. Validate with binding energy scores (< -7.0 kcal/mol suggests strong affinity) .
- ADMET Prediction (SwissADME) : Assess logP (~2.8) and topological polar surface area (~75 Ų) to predict blood-brain barrier permeability .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD < 2.0 Å indicates robust binding .
Q. Q5. How should researchers address contradictory bioactivity data across cell-based assays?
Methodological Answer: Discrepancies may stem from assay conditions or cell-line variability. Mitigation strategies:
- Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to calculate accurate IC₅₀ values .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
- Metabolic Stability Testing : Pre-incubate compounds with liver microsomes to account for degradation differences .
Table 2: Example Bioactivity Data
| Cell Line | Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|---|
| HeLa | MTT | 12.3 ± 1.2 | p53 wild-type |
| MCF-7 | SRB | 8.7 ± 0.9 | Estrogen receptor+ |
Q. Q6. What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .
- Salt Formation : React with HCl to generate a water-soluble hydrochloride salt (tested via phase-solubility analysis) .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm, PDI < 0.2) to enhance bioavailability .
Q. Q7. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
Methodological Answer:
- Substituent Scanning : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
- Bioisosteric Replacement : Substitute the oxazole ring with a thiazole to modulate metabolic stability .
- Pharmacophore Modeling (MOE) : Identify critical interaction points (e.g., acetyl group’s role in hydrophobic contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
